molecular formula C18H14N2O2 B11836578 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one CAS No. 110570-18-8

3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one

Cat. No.: B11836578
CAS No.: 110570-18-8
M. Wt: 290.3 g/mol
InChI Key: JLDMZWPPTDNQSP-UHFFFAOYSA-N
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Description

3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one is an organic compound that belongs to the class of chromeno-pyrazolones This compound is characterized by its unique structure, which combines a chromene ring with a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one typically involves the reaction of propiolates with sulfonyl hydrazides. This process is facilitated by the use of copper(II) as a catalyst, promoting an oxidative cascade that forms both carbon-carbon and carbon-nitrogen bonds . The reaction conditions are optimized to ensure high yield and purity, with the reaction typically carried out under aerobic conditions at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are carefully controlled to maintain product quality. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure but differ in the presence of sulfonyl groups.

    2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones: These compounds have a quinoline moiety instead of a chromene ring.

Uniqueness

3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one is unique due to its specific combination of a chromene ring with a pyrazolone moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its uniqueness and utility in scientific research .

Properties

CAS No.

110570-18-8

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)chromeno[4,3-c]pyrazol-4-one

InChI

InChI=1S/C18H14N2O2/c1-11-7-9-13(10-8-11)20-17-14-5-3-4-6-15(14)22-18(21)16(17)12(2)19-20/h3-10H,1-2H3

InChI Key

JLDMZWPPTDNQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)OC4=CC=CC=C43

Origin of Product

United States

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